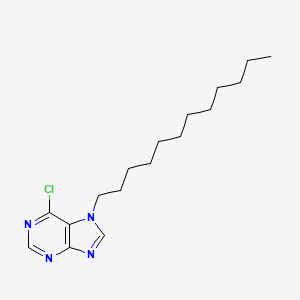
6-Chloro-7-dodecyl-7H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-7-dodecyl-7H-purine is a purine derivative with the molecular formula C17H27ClN4. This compound is characterized by the presence of a chlorine atom at the 6th position and a dodecyl group at the 7th position of the purine ring. Purine derivatives are known for their significant roles in biological systems and pharmaceutical applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7-dodecyl-7H-purine typically involves the alkylation of 6-chloropurine with a dodecyl halide. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction conditions usually involve heating the mixture to facilitate the alkylation process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 6-Chloro-7-dodecyl-7H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The purine ring can participate in redox reactions, although specific examples for this compound are limited.
Alkylation and Acylation Reactions: The nitrogen atoms in the purine ring can be alkylated or acylated under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Formation of 6-amino or 6-thio derivatives.
Oxidation Products: Formation of purine N-oxides.
Reduction Products: Formation of reduced purine derivatives.
科学研究应用
6-Chloro-7-dodecyl-7H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 6-Chloro-7-dodecyl-7H-purine involves its interaction with specific molecular targets in biological systems. The compound can bind to purine receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in nucleic acid synthesis, thereby exerting antiviral or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
相似化合物的比较
6-Chloropurine: A simpler analog without the dodecyl group.
6-Chloro-9H-purine: Another analog with different substitution patterns.
6-Chloro-8-methyl-9H-purine: A methylated derivative with distinct properties
Uniqueness: 6-Chloro-7-dodecyl-7H-purine is unique due to the presence of the long dodecyl chain, which can influence its lipophilicity and membrane permeability. This structural feature may enhance its interactions with lipid membranes and biological targets, potentially leading to unique biological activities and applications .
属性
CAS 编号 |
68180-25-6 |
|---|---|
分子式 |
C17H27ClN4 |
分子量 |
322.9 g/mol |
IUPAC 名称 |
6-chloro-7-dodecylpurine |
InChI |
InChI=1S/C17H27ClN4/c1-2-3-4-5-6-7-8-9-10-11-12-22-14-21-17-15(22)16(18)19-13-20-17/h13-14H,2-12H2,1H3 |
InChI 键 |
FJCBTPPWURCTFG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCN1C=NC2=C1C(=NC=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















